Monacolin J
Monacolin J
Monacolin J is a polyketide that is monacolin L bearing an additional hydroxy substituent at position 8. It has a role as an antimicrobial agent, a fungal metabolite and an EC 1.1.1.34/EC 1.1.1.88 (hydroxymethylglutaryl-CoA reductase) inhibitor. It is a secondary alcohol, a polyketide, a carbobicyclic compound, a member of 2-pyranones and a member of hexahydronaphthalenes. It is functionally related to a monacolin L.
Monacolin J is a natural product found in Monascus ruber with data available.
Monacolin J is a natural product found in Monascus ruber with data available.
Brand Name:
Vulcanchem
CAS No.:
79952-42-4
VCID:
VC20767932
InChI:
InChI=1S/C19H28O4/c1-11-7-13-4-3-12(2)16(19(13)17(21)8-11)6-5-15-9-14(20)10-18(22)23-15/h3-4,7,11-12,14-17,19-21H,5-6,8-10H2,1-2H3
SMILES:
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)O
Molecular Formula:
C19H28O4
Molecular Weight:
320.4 g/mol
Monacolin J
CAS No.: 79952-42-4
Cat. No.: VC20767932
Molecular Formula: C19H28O4
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Monacolin J is a polyketide that is monacolin L bearing an additional hydroxy substituent at position 8. It has a role as an antimicrobial agent, a fungal metabolite and an EC 1.1.1.34/EC 1.1.1.88 (hydroxymethylglutaryl-CoA reductase) inhibitor. It is a secondary alcohol, a polyketide, a carbobicyclic compound, a member of 2-pyranones and a member of hexahydronaphthalenes. It is functionally related to a monacolin L. Monacolin J is a natural product found in Monascus ruber with data available. |
|---|---|
| CAS No. | 79952-42-4 |
| Molecular Formula | C19H28O4 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 4-hydroxy-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]oxan-2-one |
| Standard InChI | InChI=1S/C19H28O4/c1-11-7-13-4-3-12(2)16(19(13)17(21)8-11)6-5-15-9-14(20)10-18(22)23-15/h3-4,7,11-12,14-17,19-21H,5-6,8-10H2,1-2H3 |
| Standard InChI Key | ZDFOBOYQVYMVCW-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O |
| SMILES | CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)O |
| Canonical SMILES | CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)O |
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